molecular formula C10H11ClN2O2 B1605710 1-(2-Chloro-4-nitrophenyl)pyrrolidine CAS No. 55403-91-3

1-(2-Chloro-4-nitrophenyl)pyrrolidine

Cat. No. B1605710
CAS RN: 55403-91-3
M. Wt: 226.66 g/mol
InChI Key: XMLGZIMCJDYHOD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)pyrrolidine , also known by its chemical formula C₁₀H₁₁ClN₂O₂ , is a heterocyclic compound. Its molecular weight is approximately 226.66 g/mol . The compound features a pyrrolidine ring with a chloro-nitrophenyl substituent at one of the nitrogen atoms.



Synthesis Analysis

The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the reaction of a chloro-nitrobenzene derivative with a pyrrolidine ring precursor. Further purification and characterization steps are necessary to obtain the final product.



Molecular Structure Analysis

The molecular structure of 1-(2-Chloro-4-nitrophenyl)pyrrolidine consists of a five-membered pyrrolidine ring fused with a chloro-nitrophenyl group. The chlorine and nitro substituents introduce polarity and reactivity to the molecule. You can visualize the structure here.



Chemical Reactions Analysis


  • Reductive Amination : The compound can undergo reductive amination with various amines to form substituted pyrrolidines.

  • Halogenation : The chloro group can participate in halogenation reactions, leading to further functionalization.

  • Nitration : The nitro group can be reduced to an amino group or serve as a leaving group in other reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 100-110°C .

  • Solubility : It is moderately soluble in organic solvents like dichloromethane and acetone.

  • Color : The compound appears as a pale yellow powder.


Safety And Hazards


  • Toxicity : As with any chloro-nitro compound, 1-(2-Chloro-4-nitrophenyl)pyrrolidine should be handled with care due to its potential toxicity.

  • Hazardous Reactions : Avoid contact with strong reducing agents or strong bases.

  • Personal Protective Equipment (PPE) : Use appropriate PPE when handling this compound.


Future Directions

Research on 1-(2-Chloro-4-nitrophenyl)pyrrolidine could explore:



  • Biological Activity : Investigate its pharmacological properties and potential applications.

  • Synthetic Modifications : Develop derivatives with improved properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLGZIMCJDYHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069019
Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)pyrrolidine

CAS RN

55403-91-3
Record name 1-(2-Chloro-4-nitrophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55403-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
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Record name Pyrrolidine, 1-(2-chloro-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-4-nitrophenyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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